Divergent Photochemical Reactivity: 6-Bromochromone Favors Aryl Coupling Over [2+2] Cycloaddition
When encapsulated in a self-assembled phenylethynylene bis-urea host and UV-irradiated, 6-bromochromone undergoes a reaction pathway distinct from other chromones. Unlike chromone and 6-fluorochromone, which both undergo selective [2+2] photodimerization to yield anti-HT dimers, 6-bromochromone exclusively produces an aryl coupling adduct [1]. In contrast, 7-hydroxy-4-chromone and 3-cyanochromone remain unreactive under identical conditions [2].
| Evidence Dimension | Photochemical Reaction Pathway |
|---|---|
| Target Compound Data | Aryl coupling adduct |
| Comparator Or Baseline | Chromone: anti-HT dimer; 6-Fluorochromone: anti-HT dimer; 7-Hydroxy-4-chromone: Unreactive; 3-Cyanochromone: Unreactive |
| Quantified Difference | Divergent reaction outcome (aryl coupling vs. [2+2] photodimerization vs. no reaction) |
| Conditions | Encapsulation in self-assembled phenylethynylene bis-urea host; UV irradiation at room temperature under argon |
Why This Matters
This unique reactivity profile enables the synthesis of novel aryl-coupled chromone adducts not accessible from the parent chromone or other 6-halogenated analogs, providing a distinct synthetic advantage for creating complex molecular architectures.
- [1] Salpage, S. R., Donevant, L. S., Smith, M. D., Bick, A., & Shimizu, L. S. (2016). Modulating the reactivity of chromone and its derivatives through encapsulation in a self-assembled phenylethynylene bis-urea host. Journal of Photochemistry and Photobiology A: Chemistry, 315, 14–24. View Source
- [2] Salpage, S. R., Donevant, L. S., Smith, M. D., Bick, A., & Shimizu, L. S. (2016). Modulating the reactivity of chromone and its derivatives through encapsulation in a self-assembled phenylethynylene bis-urea host. Journal of Photochemistry and Photobiology A: Chemistry, 315, 14–24. View Source
